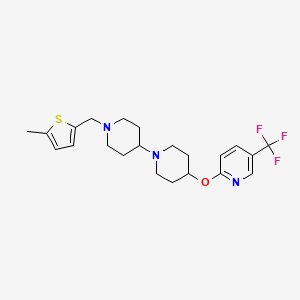

1'-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4'-bipiperidine

Description

Properties

IUPAC Name |

2-[1-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F3N3OS/c1-16-2-4-20(30-16)15-27-10-6-18(7-11-27)28-12-8-19(9-13-28)29-21-5-3-17(14-26-21)22(23,24)25/h2-5,14,18-19H,6-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBNRXFUVPLURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine typically involves multi-step organic reactions. The synthetic route may include:

Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions starting from simple amine precursors.

Introduction of the methylthiophenylmethyl group: This step may involve the use of thiophene derivatives and methylation reactions.

Attachment of the trifluoromethylpyridinyloxy group: This can be done through nucleophilic substitution reactions using pyridine derivatives and trifluoromethylating agents.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

Biological Studies: The compound can be used in studies to understand its interactions with biological molecules, potentially leading to new insights into biochemical pathways.

Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4’-bipiperidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent-Driven Physicochemical Properties

The table below highlights key differences between the target compound and analogs:

Key Observations:

- Lipophilicity : The target compound’s log<sup>P</sup> is higher than phenyl-substituted analogs due to the CF₃ group and methylthiophene, enhancing membrane permeability .

- Binding Specificity: The trifluoromethylpyridine group may improve receptor selectivity compared to non-fluorinated pyridines, as seen in CF₃-phenyl analogs .

- Thiophene vs.

Anticancer Activity

- Target Compound: No direct data, but structurally related piperidine-thiophene hybrids (e.g., Ghorab et al., 2009 ) show anticancer activity via kinase inhibition. The bipiperidine core may enhance conformational adaptability for target engagement.

- Pyridine Derivatives : Chen et al. (2006) demonstrated that electron-withdrawing groups (e.g., CF₃) on pyridine enhance binding to ATP-binding pockets in kinases, suggesting similar mechanisms for the target compound.

Structural and Crystallographic Insights

- Crystal Packing : Unlike the title compound in (C25H19N3O3S3), which forms 1D chains via C–H···N bonds , the target compound’s CF₃ and thiophene groups may induce steric hindrance, reducing intermolecular interactions and improving solubility.

Q & A

Basic: What are the optimized synthetic routes for preparing 1'-((5-Methylthiophen-2-yl)methyl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-1,4'-bipiperidine?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Coupling of a substituted pyridine (e.g., 2-chloro-5-(trifluoromethyl)pyridine) with a bipiperidine derivative under basic conditions (e.g., anhydrous potassium carbonate in DMF at 110°C) to form the ether linkage .

- Step 2: Alkylation of the thiophene moiety (e.g., 5-methylthiophen-2-ylmethanol) via nucleophilic substitution or Mitsunobu reaction to introduce the methylthiophenylmethyl group .

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Basic: Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm regiochemistry of the bipiperidine and pyridyloxy groups. Key signals include aromatic protons (δ 6.5–8.5 ppm) and trifluoromethyl splitting patterns .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₂₃H₂₆F₃N₂OS).

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve yield in the coupling step?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the bipiperidine oxygen .

- Temperature Control: Maintain 110–120°C to accelerate SNAr (nucleophilic aromatic substitution) while avoiding decomposition .

- Catalysis: Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .

- Work-Up Optimization: Partition the crude product between ethyl acetate and water to remove unreacted starting materials .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use software like GROMACS to assess membrane permeability (logP) and blood-brain barrier penetration, leveraging the trifluoromethyl group’s lipophilicity .

- Docking Studies: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. The pyridyloxy group may act as a hydrogen bond acceptor .

- ADMET Prediction: Tools like SwissADME calculate bioavailability scores (>0.55) based on molecular weight (<500 Da) and topological polar surface area (<140 Ų) .

Basic: What intermediates are critical in the synthesis of this compound?

Methodological Answer:

- Intermediate A: 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)-1,4'-bipiperidine, synthesized via SNAr coupling of bipiperidine with 2-chloro-5-(trifluoromethyl)pyridine .

- Intermediate B: 5-Methylthiophen-2-ylmethanol, prepared by reduction of the corresponding thiophenecarboxaldehyde (NaBH₄ in methanol) .

- Key Quality Check: Ensure intermediates are >90% pure (HPLC) before proceeding to subsequent steps .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Replicate Assays: Repeat experiments under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Purity Reassessment: Verify compound purity via LC-MS; impurities >2% can skew dose-response curves .

- Structural Confirmation: Re-analyze NMR data to rule out stereochemical variability (e.g., axial vs. equatorial bipiperidine conformers) .

- Theoretical Alignment: Cross-reference results with molecular docking outcomes to identify plausible false positives .

Advanced: What strategies can elucidate the compound’s mechanism of action in CNS targets?

Methodological Answer:

- Radioligand Binding Assays: Use ³H-labeled ligands (e.g., for serotonin or dopamine receptors) to quantify binding affinity (Kd). The bipiperidine scaffold may mimic endogenous amine interactions .

- Electrophysiology: Patch-clamp studies on neuronal cells to assess ion channel modulation (e.g., TRPV1 inhibition via pyridyloxy group interactions) .

- Gene Knockdown Models: CRISPR/Cas9-edited cell lines to confirm target specificity (e.g., silencing GPCRs linked to observed activity) .

Basic: What storage conditions ensure the compound’s long-term stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials to prevent photodegradation of the thiophene moiety .

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the trifluoromethyl group .

- Stability Monitoring: Conduct monthly HPLC checks to detect degradation products (e.g., oxidized piperidine rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.